molecular formula C16H21N3O4S B2897572 ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298036-29-9

ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2897572
CAS No.: 1298036-29-9
M. Wt: 351.42
InChI Key: IYBRXULZDWRPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. This compound features a pyrazole ring, which is a common scaffold in many biologically active molecules, and a sulfonamide group, known for its role in drug design due to its ability to interact with biological targets.

Mechanism of Action

Target of Action

Similar compounds are often involved in suzuki–miyaura cross-coupling reactions . These reactions typically involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound likely interacts with its targets through a series of steps. In Suzuki–Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . The downstream effects would depend on the specific context and the other reactants involved in the reaction.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the result is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The specific environmental factors that influence the action of ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate would depend on the specific context and conditions under which the reaction is carried out.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound in the development of anti-inflammatory and analgesic drugs due to its potential to inhibit enzymes like cyclooxygenase.

    Pharmaceuticals: The compound’s sulfonamide group is crucial for binding to biological targets, making it a candidate for drug development.

    Agrochemicals: It can be used in the design of herbicides and pesticides, leveraging its ability to disrupt specific biological pathways in pests.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine share the sulfonamide group and are used as antibiotics and anti-inflammatory agents, respectively.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor used for pain relief, also feature a pyrazole ring.

Uniqueness

Ethyl 5-(N-(4-isopropylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its pyrazole and sulfonamide functionalities, which provide a dual mechanism of action. This dual functionality enhances its potential as a versatile lead compound in drug development.

Properties

IUPAC Name

ethyl 5-methyl-3-[(4-propan-2-ylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-5-23-16(20)14-11(4)17-18-15(14)24(21,22)19-13-8-6-12(7-9-13)10(2)3/h6-10,19H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBRXULZDWRPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.